molecular formula C28H30N4O6S B608341 (3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid CAS No. 1799974-70-1

(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid

Cat. No. B608341
CAS RN: 1799974-70-1
M. Wt: 550.63
InChI Key: ZDNGJXBUEQNFBQ-GCJKJVERSA-N
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Description

The compound “(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-((®-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid” is a chemical compound . It is also known as KI696 . The CAS number for this compound is 1799974-70-1 .

Scientific Research Applications

  • Synthesis and Biological Activities : The compound shows potential in the synthesis of complex molecules with biological activities. For instance, a related compound was involved in the synthesis of orally active CCR5 antagonists, which are critical in HIV treatment (Ikemoto et al., 2005). Similarly, other related compounds have shown antimicrobial and antifungal activities, indicating potential for developing new therapeutic agents (Uma et al., 2017).

  • Drug-likeness and ADME Prediction : Research has been conducted to evaluate the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of related compounds. This includes in silico analysis and synthesis of compound libraries, highlighting the compound's potential as a drug candidate (Pandya et al., 2019).

  • Antimicrobial Screening : Various derivatives of the compound have been synthesized and tested for antimicrobial properties. Some have shown significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli (Shaikh et al., 2014).

  • Cancer Research : Some analogs of this compound have been studied for their anticancer properties. Research on novel benzimidazoles and benzothiazoles, which are structurally related, has shown promising activity against cancer cell lines (Kumaraswamy et al., 2021).

  • Pharmacological Applications : Studies have been done to understand the pharmacological applications of related compounds. For instance, research on triazole-conjugated benzoxazones showed its effectiveness in inhibiting lung cancer cell growth (Hsieh et al., 2017).

properties

IUPAC Name

(3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNGJXBUEQNFBQ-GCJKJVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid

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